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molecular formula C5H10N2O6P2S B8722871 [[(4-Methyl-1,3-thiazol-2-yl)amino]-phosphonomethyl]phosphonic acid CAS No. 118054-18-5

[[(4-Methyl-1,3-thiazol-2-yl)amino]-phosphonomethyl]phosphonic acid

Cat. No. B8722871
M. Wt: 288.16 g/mol
InChI Key: WPRZJIVPPUKPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05057505

Procedure details

1.30 g (3.2 mmol) of 1-(4-methylthiazol-2-ylamino)methane-1,1-diphosphonic acid tetraethyl ester are heated in 20 ml of 1N hydrochloric acid at 100° for 20 hours. After cooling, 20 ml of methanol are added. During subsequent stirring, the product separates out in the form of fine white crystals. The filtrate is subsequently washed with methanol and petroleum ether. Yield: 615 mg (67% of the theoretical yield) of 1-(4-methylthiazol-2-ylamino)methane-1,1-diphosphonic acid of m.p. 294° (decomposition).
Name
1-(4-methylthiazol-2-ylamino)methane-1,1-diphosphonic acid tetraethyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([CH:9]([NH:18][C:19]1[S:20][CH:21]=[C:22]([CH3:24])[N:23]=1)[P:10]([O:15]CC)(=[O:14])[O:11]CC)(=[O:8])[O:5]CC)C.CO>Cl>[CH3:24][C:22]1[N:23]=[C:19]([NH:18][CH:9]([P:4]([OH:5])(=[O:3])[OH:8])[P:10]([OH:14])(=[O:11])[OH:15])[S:20][CH:21]=1

Inputs

Step One
Name
1-(4-methylthiazol-2-ylamino)methane-1,1-diphosphonic acid tetraethyl ester
Quantity
1.3 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)C(P(OCC)(=O)OCC)NC=1SC=C(N1)C
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The filtrate is subsequently washed with methanol and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1)NC(P(O)(=O)O)P(O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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